Glycine, L-valyl-L-arginyl-

Description

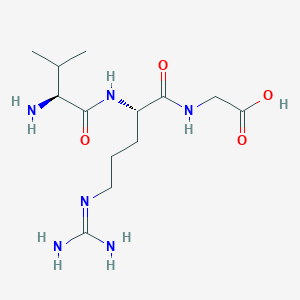

Glycine, L-valyl-L-arginyl- (CAS 663916-78-7) is a tripeptide with the molecular formula C₁₅H₂₉N₇O₅ and a molecular weight of 387.435 g/mol . Its structure consists of three amino acid residues: L-valine, L-arginine, and glycine, linked in sequence via peptide bonds.

Properties

CAS No. |

175176-66-6 |

|---|---|

Molecular Formula |

C13H26N6O4 |

Molecular Weight |

330.38 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H26N6O4/c1-7(2)10(14)12(23)19-8(4-3-5-17-13(15)16)11(22)18-6-9(20)21/h7-8,10H,3-6,14H2,1-2H3,(H,18,22)(H,19,23)(H,20,21)(H4,15,16,17)/t8-,10-/m0/s1 |

InChI Key |

COYSIHFOCOMGCF-WPRPVWTQSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-valyl-L-arginyl- typically involves the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Glycine, L-valyl-L-arginyl- can be achieved through enzymatic synthesis. Enzymes like L-amino acid esterase (LAE) are used to catalyze the formation of the peptide bond between valine methylester and glycine .

Chemical Reactions Analysis

Types of Reactions

Glycine, L-valyl-L-arginyl- can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in free thiol-containing peptides.

Scientific Research Applications

Glycine, L-valyl-L-arginyl- has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

Biology: It plays a role in protein-protein interactions and can be used to study enzyme-substrate interactions.

Medicine: It has potential therapeutic applications in treating diseases related to protein misfolding and aggregation.

Industry: It is used in the production of peptide-based drugs and as a food additive to enhance flavor

Mechanism of Action

The mechanism of action of Glycine, L-valyl-L-arginyl- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors. This binding leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and inhibition of neurotransmission .

Comparison with Similar Compounds

Glycine, L-valyl-L-prolyl-L-arginyl-L-isoleucyl-L-valyl- (CAS 642410-25-1)

- Molecular Formula : C₂₉H₅₃N₉O₇

- Molecular Weight : ~642.410 g/mol

- Key Differences: Contains five residues (valine, proline, arginine, isoleucine, valine) versus three in the reference compound. Isoleucine adds hydrophobicity, which may influence membrane permeability or protein-binding specificity.

Glycine, L-prolyl-L-lysyl-L-alanylglycyl-L-arginyl- (CAS 918529-39-2)

- Molecular Formula: Not explicitly stated, but inferred to be larger than C₁₅H₂₉N₇O₅ based on the InChI string.

- Key Differences :

Glycine, L-alanyl-L-prolyl-arginyl-L-prolyl- (CAS 264260-54-0)

- Molecular Formula : C₂₁H₃₆N₈O₆

- Molecular Weight : ~520.56 g/mol

- Key Differences :

Glycine, L-glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycyl (CAS 106686-61-7)

- Molecular Formula : C₈₂H₁₄₆N₂₆O₂₀S

- Molecular Weight : 1848.26 g/mol

- Key Differences: A longer peptide chain (12+ residues) with diverse residues (e.g., glutamine, threonine, asparagine).

Comparative Analysis Table

Functional and Pharmacological Implications

- Charge and Solubility : The reference tripeptide (663916-78-7) has a net positive charge due to arginine, facilitating interactions with negatively charged membranes or receptors. Longer peptides like 106686-61-7 may exhibit mixed solubility due to hydrophobic residues (e.g., valine) .

- Enzymatic Stability : Proline-containing peptides (e.g., 642410-25-1, 264260-54-0) resist proteolysis better than glycine-terminated sequences .

- Biological Targets: Arginine-rich peptides are often associated with nitric oxide synthase (NOS) activation or glycine transporter (GlyT1) modulation, as seen in glutamatergic neurotransmission studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.